Home > Products > Screening Compounds P50974 > 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid - 1457535-50-0

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Catalog Number: EVT-2960942
CAS Number: 1457535-50-0
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound is a crystal structure described in a crystallographic study. []
  • Relevance: Similar to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, this compound contains a 1-methyl-1H-pyrazole ring within its structure. Additionally, both compounds share a common motif of a substituted pyrazole connected to a larger aromatic system, though the specific linking groups and substituents differ. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. It shows high selectivity for these mutants over wild-type EGFR, minimizing adverse effects. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid both possess a 1-methyl-1H-pyrazol-4-yl amine moiety as a key structural element. They belong to a class of compounds that contain a substituted pyrazole linked to an aromatic system through an amino group. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of oncogenic EGFR mutants, including the T790M gatekeeper mutation. Developed through structure-based design, it exhibits selectivity over wild-type EGFR and favorable ADME properties. []
  • Relevance: Both PF-06747775 and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a 3-methoxy-1-methyl-1H-pyrazol-4-yl amine group as a crucial structural component. This common fragment highlights their shared chemical space within a class of compounds featuring substituted pyrazoles linked to an aromatic system through an amino group. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). This compound targets a critical node within the RAS/RAF/MEK/ERK signaling cascade, frequently dysregulated in cancer. []
  • Relevance: GDC-0994 is structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the presence of a similar 1-methyl-1H-pyrazole scaffold. Both compounds feature this scaffold linked to a larger aromatic system, indicating a shared chemical space within substituted pyrazole derivatives. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key player in cytokine signaling. It demonstrates good preclinical pharmacokinetics and enhanced antitumor activity in combination with osimertinib in a preclinical non-small cell lung cancer model. []
  • Relevance: Both AZD4205 and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid belong to a class of compounds featuring a substituted pyrazole ring connected via an amino group. The shared presence of a 3-methoxy-1-methyl-pyrazol-4-yl amine group emphasizes their structural similarity within this class. []

4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid

  • Compound Description: This compound is a 3,4-diaminoisocoumarine derivative and a precursor to 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide-carboxamide-bearing system. []
  • Relevance: This compound is structurally analogous to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. Both compounds share a common scaffold of benzoic acid substituted at the para position with an amino group linked to another aromatic ring system. []

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

  • Compound Description: This compound is a phthalide-carboxamide-bearing system, unexpectedly formed from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. []
  • Relevance: This compound is structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid by sharing the benzoic acid scaffold substituted at the para position with an amino group connected to a heterocyclic ring. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: This compound forms the basis for novel combination therapies, potentially used alongside an anti-cancer agent or radiation therapy. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl structural motif with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. The presence of this specific group highlights a common structural feature within a broader class of substituted pyrazole derivatives. []

2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

  • Compound Description: A combinatorial library of these derivatives was developed using a catalyst-free four-component reaction in water at ambient temperature. []
  • Relevance: These derivatives are structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the shared presence of a substituted pyrazole ring. Although the substitution patterns differ, the presence of this core structure indicates a degree of chemical similarity. []

1,5-dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound serves as a basis for synthesizing Co(II), Ni(II), Mn(II), and Cu(II) complexes. It belongs to the 4-amino antipyrine Schiff base family, recognized for their applications in various fields. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural feature: a substituted pyrazole ring connected to a larger aromatic system. Despite different substitution patterns and linking groups, the presence of this core structure highlights their shared chemical space. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This heterocycle was synthesized through a reaction between 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share the presence of a substituted pyrazole ring. Though the substitution patterns and adjacent groups differ, both compounds belong to a broader chemical class characterized by this core structure. []
  • Compound Description: This compound serves as a ligand in the synthesis of a MoO2(II) complex, cis-[MoO2(L)2]. Both the ligand and the complex were characterized using physicochemical, spectral, and theoretical (DFT) methods. []
  • Relevance: Both HL and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural motif: a substituted pyrazole ring linked to an aromatic system through an amino group. []

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives

  • Compound Description: This group of imidazol-pyrazole hybrids was synthesized via a base-catalyzed one-pot multi-component reaction (MCR) and exhibited significant biological activity. []
  • Relevance: These derivatives and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share the presence of a substituted pyrazole ring within their structures. Although they differ in specific substituents and overall molecular complexity, the shared pyrazole core suggests a degree of chemical relatedness. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide derivatives

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized through a base-catalyzed cyclo-condensation in a one-pot multicomponent reaction. These compounds showed promising antimicrobial and anticancer activity. []
  • Relevance: These derivatives share a structural similarity with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the presence of a substituted pyrazole ring. Despite differences in substitution patterns and overall structure, the shared pyrazole core suggests a degree of chemical relatedness. []

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

  • Compound Description: Initially identified as an Aurora kinase A inhibitor, PHT demonstrates growth inhibition in Merkel cell carcinoma cells by repressing the expression of viral T antigens. []
  • Relevance: PHT shares a structural resemblance with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through their shared feature of a substituted pyrazole ring linked to an aromatic system via an amino group. Despite differences in their specific structures, this shared feature highlights a common chemical motif within a broader class of compounds. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 is a new pyrazole derivative with demonstrated anti-inflammatory, analgesic, and vasorelaxant effects. Its mechanism of action involves the NO/cGMP pathway and calcium channels. []
  • Relevance: LQFM039 exhibits structural similarity to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid due to the presence of a substituted pyrazole ring. Both compounds share this core structure, although they differ in their specific substituents and attached functional groups. []

4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride (1)

  • Compound Description: This compound serves as a precursor for the synthesis of novel amino acid derivatives. It was reacted with amino acid methyl esters to yield isocoumarin-based sulfonamide derivatives. []
  • Relevance: Although structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, compound 1 is relevant as it also involves derivatization of a benzoic acid scaffold. The exploration of various substituents on similar aromatic systems highlights a common strategy in medicinal chemistry. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

  • Compound Description: This benzenesulfonic acid derivative was unexpectedly formed through a ring closure reaction of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
  • Relevance: This compound shares a structural similarity with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the presence of a substituted benzene ring with a para-amino group. Despite differences in their overall structure and heterocyclic substituents, the presence of this shared motif suggests a potential for similar chemical behavior. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2)

  • Compound Description: Compound 2 was synthesized from the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) with 3,4-dimethoxybenzaldehyde. Docking studies suggest potential inhibitory activity against human prostaglandin reductase (PTGR2). []
  • Relevance: Both compound 2 and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share the 1-phenyl-1H-pyrazole moiety within their structures. This shared fragment highlights a degree of chemical similarity between the two compounds. []
  • Compound Description: Identified through computational docking studies, DRC-KS1 shows potential as an inhibitor of Staphylococcus aureus sortase A, a crucial enzyme for bacterial virulence. In vitro testing demonstrated a MIC value of 108.2 µg/mL. []
  • Relevance: Although structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, DRC-KS1's identification as a potential Staphylococcus aureus sortase A inhibitor highlights a shared target space. Investigating compounds with diverse structures targeting the same enzyme can provide insights into structure-activity relationships and optimize drug development efforts. []

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: Identified through computational methods, DRC-KS2 shows promise as a Staphylococcus aureus sortase A inhibitor, targeting a key enzyme for bacterial virulence. In vitro tests revealed a MIC value of 45.8 µg/mL. []
  • Relevance: Despite structural differences from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, DRC-KS2's identification as a potential Staphylococcus aureus sortase A inhibitor highlights a shared target space. Exploring compounds with diverse structures aimed at the same enzyme can be valuable in understanding structure-activity relationships and enhancing drug discovery strategies. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This class of compounds exhibits central nervous system depressant activity, including potential anticonvulsant and antipsychotic properties, with low acute toxicity. []
  • Relevance: This class of compounds shares a core structure with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid: a pyrazole ring substituted with an amino group and connected to an aromatic system. Although specific substituents and their positions differ, this shared structural motif suggests a potential for overlapping biological activities and pharmacological profiles. []

3-[((4-(1,3-dioxoisoindolin-2-yl)phenyl)hydroxyl)methylene amino]-4-methyl benzoic acid

  • Compound Description: This phthalimide-based Schiff’s base hybrid molecule was designed based on data from medicinal chemistry databases. It showed moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. []
  • Relevance: This compound shares a structural similarity with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the presence of a substituted benzoic acid moiety. Though their overall structures differ, particularly in the specific heterocyclic substituents, the shared benzoic acid scaffold suggests a potential for overlapping chemical behavior. []

Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane

  • Compound Description: This compound's crystal structure reveals the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural element: a substituted pyrazole ring. While their overall structures and substitution patterns differ, the presence of this shared element highlights a degree of chemical similarity. []

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

  • Compound Description: This novel acrylic acid derivative was synthesized by hydrolyzing 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural element: a substituted pyrazole ring. Although they have different substituents and overall structures, the presence of this shared element indicates some degree of chemical similarity. []

3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

  • Compound Description: This group of compounds is readily synthesized from β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines under solvent-free conditions. []
  • Relevance: These compounds are structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid by the shared presence of a substituted pyrazole ring. Despite variations in their specific substituents and connected groups, the presence of this core structure highlights their shared chemical space. []

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]benzoic acid

  • Compound Description: This compound was synthesized by reacting 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one with 4-formylbenzoic acid. []
  • Relevance: This compound is structurally analogous to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. Both compounds share a common scaffold: a benzoic acid substituted at the para position with a group derived from a pyrazolone derivative. []

(2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

  • Compound Description: This chalcone derivative was investigated for its potential as an antimalarial through molecular docking studies against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). It was synthesized through an N-alkylation reaction using dimethyl sulfate. []
  • Relevance: Although structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, this compound's evaluation as a potential antimalarial highlights a shared area of therapeutic interest. Investigating compounds with varying structures for activity against malaria can contribute to a broader understanding of effective pharmacophores and guide drug discovery efforts. []
  • Compound Description: This compound is a crystal structure described in a crystallographic study. []
  • Relevance: This compound shares a core structural feature with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid: a benzoic acid moiety substituted at the para position. Although the specific substituent on the benzoic acid differs, the presence of this shared motif suggests some degree of chemical similarity. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

  • Compound Description: SB-3, a Schiff base, demonstrated potent anticancer activity against the hepatocellular carcinoma cell line (HepG2) in vitro. Studies suggest it inhibits cell growth by interfering with DNA synthesis and inducing apoptosis. []
  • Relevance: SB-3 shares a structural resemblance to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid due to the presence of a substituted pyrazole ring. Despite differences in their overall structures and specific substituents, this shared feature highlights their common chemical motif. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

  • Compound Description: The crystal structure of this compound reveals intermolecular interactions, including N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, contributing to the formation of edge-fused rings and sheets within the crystal lattice. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural element: a substituted pyrazole ring. Despite their distinct overall structures and substitution patterns, the presence of this shared element suggests a potential for similar chemical behavior. []

4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid

  • Compound Description: This compound was synthesized by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid. []
  • Relevance: This compound is structurally analogous to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. Both compounds share a common scaffold: a benzoic acid substituted at the para position with an amino group linked to a substituted pyrazole ring. []
  • Compound Description: The crystal structure of this compound shows the presence of intramolecular N—H⋯O hydrogen bonds, influencing the molecule's conformation. []
  • Relevance: This compound is structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. Both compounds share a common scaffold of a substituted benzoic acid derivative featuring an amino group linked to a pyrazole ring. []
  • Compound Description: MF-766 is a highly potent and selective EP4 antagonist. Its synthesis involves a four-step process starting from a methyl indolecarboxylate. []
  • Relevance: While structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, MF-766's characterization as an EP4 antagonist highlights a shared area of therapeutic interest. Exploring compounds with diverse structures for EP4 antagonist activity can contribute to a more comprehensive understanding of structure-activity relationships and guide drug discovery efforts. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound was synthesized through a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []
  • Relevance: This compound and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common structural element: a substituted pyrazole ring. Although their overall structures and specific substituents differ significantly, the presence of this shared element suggests a distant chemical relationship. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones

  • Relevance: Despite structural differences, this series and 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid share a common focus in medicinal chemistry: exploring the biological activities of compounds containing a substituted pyrazole ring. This shared interest highlights the significance of this chemical motif in drug discovery. []

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

  • Compound Description: LNP023 is a potent and selective factor B inhibitor, specifically designed to treat a wide range of complement-mediated diseases. This orally bioavailable compound targets the alternative pathway of the complement system, a key contributor to several diseases. []
  • Relevance: Although structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, LNP023's identification as a factor B inhibitor highlights a shared area of therapeutic interest. Exploring compounds with diverse structures for factor B inhibitory activity can contribute to a broader understanding of effective pharmacophores and guide drug discovery efforts. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective inhibitor of the long-chain fatty acid elongase family member 6 (ELOVL6). It shows promise as a potential therapeutic target for diabetes due to its ability to reduce high-fat diet-induced insulin resistance in mice. []
  • Relevance: Although structurally different from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, Compound-A's identification as an ELOVL6 inhibitor highlights a shared area of therapeutic interest. Investigating compounds with varying structures targeting ELOVL6 can contribute to a more comprehensive understanding of effective pharmacophores and guide drug discovery efforts. []

3-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]benzoic acid

  • Compound Description: The crystal structure of this compound reveals various intermolecular interactions, including N—H⋯O, C—H⋯O, and O—H—N hydrogen bonds, leading to the formation of supramolecular chains. []
  • Relevance: This compound is structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through the presence of a substituted benzoic acid moiety with an amino group linked to a heterocyclic system. Although their overall structures and specific heterocyclic substituents differ, this shared structural feature suggests a potential for similar chemical behavior. []

(E)-4-(4-((3-benzylidene-2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives

  • Compound Description: This series of 1,2,3-triazole derivatives was synthesized from commercially available indolin-2-one and evaluated for in vitro antimicrobial activity. Molecular docking studies compared their interactions with the active site of neuraminidase to that of the drug oseltamivir. []
  • Relevance: While structurally distinct from 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, these derivatives share a common focus in medicinal chemistry: exploring the biological activities of compounds containing heterocyclic ring systems linked to benzoic acid. This shared interest highlights the importance of these chemical motifs in drug discovery. []

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba)

  • Compound Description: H2mpba, a bifunctional linker, was used to synthesize a series of Cu-MOFs, including sql 2D networks and an lvt 3D network. These frameworks exhibit potential porosity and CO2 adsorption capacity. The lvt network displays flexibility and gate-opening effects. Notably, the sql frameworks are hydrophobic, contrasting with the hydrophilic lvt framework. []
  • Relevance: H2mpba is structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid by sharing the benzoic acid scaffold substituted at the para position with a pyrazole ring. Although the substitution pattern on the pyrazole ring differs and an amino group is absent in H2mpba, the shared core structure highlights their chemical similarity. []
Overview

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound, with the CAS number 1457535-50-0, belongs to a class of pyrazole derivatives that exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure features a benzoic acid moiety linked to a pyrazole ring through an amino group, which is crucial for its biological interactions.

Source and Classification

The compound is classified under organic compounds, specifically as an amino acid derivative. It can be sourced through various synthetic methods, which are explored in detail in the subsequent sections. The classification of this compound highlights its relevance in medicinal chemistry and its potential as a pharmacological agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can be achieved through several methods. A common approach involves the reaction of 4-amino benzoic acid with 1-methyl-1H-pyrazole under controlled conditions. This process typically includes the following steps:

  1. Formation of the Amino Linkage: The amino group of 4-amino benzoic acid reacts with the carbonyl group of 1-methyl-1H-pyrazole to form an amide bond.
  2. Purification: The crude product is purified using recrystallization techniques or chromatography to isolate the desired compound.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.

This synthetic route is advantageous due to its simplicity and high yield, making it suitable for laboratory-scale production .

Chemical Reactions Analysis

Reactions and Technical Details

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can undergo various chemical reactions typical for amino acids and aromatic compounds:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Acylation: The amino group can be acylated using acyl chlorides or anhydrides to introduce different functional groups.
  3. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring may participate in nucleophilic substitution reactions, leading to diverse derivatives.

These reactions highlight the versatility of this compound in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety allows for hydrogen bonding and π-stacking interactions with target biomolecules, contributing to its pharmacological effects.

Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory and anticancer activities by modulating pathways involved in cell proliferation and apoptosis. For instance, they may inhibit specific kinases or transcription factors that regulate these processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid include:

  • Molecular Weight: 217.22 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available

The chemical properties include:

  • Solubility: Generally soluble in polar solvents due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic) components.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in various environments, particularly in biological systems .

Applications

Scientific Uses

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid has several potential applications in scientific research:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for developing new anti-inflammatory or anticancer drugs.
  2. Biological Studies: Used as a tool compound to study enzyme inhibition or receptor interactions due to its ability to modulate biological pathways.
  3. Material Science: Potential use in creating functional materials due to its unique chemical properties.

The ongoing research into pyrazole derivatives suggests that this compound could play a significant role in advancing medicinal chemistry and related fields .

Properties

CAS Number

1457535-50-0

Product Name

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]benzoic acid

Molecular Formula

C11H11N3O2

Molecular Weight

217.228

InChI

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-8(3-5-9)11(15)16/h2-7,13H,1H3,(H,15,16)

InChI Key

CMHUFMNLZPLPGF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)NC2=CC=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.